![molecular formula C25H28FN7O B2365037 (3r,5r,7r)-adamantan-1-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920387-06-0](/img/structure/B2365037.png)
(3r,5r,7r)-adamantan-1-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule with several functional groups. It includes an adamantane structure (a type of diamondoid), a piperazine ring (common in many pharmaceuticals), a triazolopyrimidine group (found in various drugs), and a fluorophenyl group (common in many pharmaceuticals). These groups could potentially give the compound a wide range of properties and activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The adamantane core provides a rigid, three-dimensional structure, while the other groups add functionality .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, and the fluorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Scientific Research Applications
Potential Use in Depression and Anxiety Disorders
A derivative of the compound, thioadatanserin, has been investigated for its potential in treating depression and anxiety disorders. This derivative acts as a partial agonist for 5-HTR1A and an antagonist for 5-HTR2A, offering a novel approach to mental health treatment (Evans et al., 2020).
Anti-inflammatory Properties
Novel adamantane–tetrahydropyrimidine hybrids have been synthesized and evaluated for their anti-inflammatory activities. Some compounds in this series exhibited excellent and promising anti-inflammatory activities, highlighting potential applications in treating inflammation-related conditions (Kalita et al., 2015).
Anticonvulsant and Sodium Channel Blocker Agents
Some derivatives have been explored for their anticonvulsant activities and effects on sodium channels. Certain compounds showed potent anticonvulsant properties and a protective index higher than the reference drug phenytoin, suggesting applications in seizure management (Malik & Khan, 2014).
Anti-HIV-2 Activity
β-carboline derivatives, which are structurally related, demonstrated selective inhibition of HIV-2 strain. This suggests potential applications in the treatment of HIV-2, contributing to the development of antiretroviral therapies (Ashok et al., 2015).
Reactivity Properties and Potential Pharmaceutical Applications
The local reactive properties and adsorption behavior of a triazole derivative structurally related to the compound have been investigated. This research provides valuable insights into the stability and interactions of the molecule, important for pharmaceutical applications (Al-Ghulikah et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-adamantyl-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN7O/c26-19-2-1-3-20(11-19)33-23-21(29-30-33)22(27-15-28-23)31-4-6-32(7-5-31)24(34)25-12-16-8-17(13-25)10-18(9-16)14-25/h1-3,11,15-18H,4-10,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCXGWJXLBNDFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C56CC7CC(C5)CC(C7)C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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